molecular formula C12H8N2O B8280163 3-(Isoquinolin-6-yl)-3-oxopropanenitrile

3-(Isoquinolin-6-yl)-3-oxopropanenitrile

Cat. No.: B8280163
M. Wt: 196.20 g/mol
InChI Key: XXMHRSFGXPOKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinolin-6-yl)-3-oxopropanenitrile is a valuable chemical reagent for research and development, with the molecular formula C12H8N2O . This compound features a nitrile group and a keto group attached to an isoquinoline core, a scaffold renowned for its significant biological properties . While specific studies on this exact isomer are limited, structurally similar isoquinoline derivatives are extensively investigated in medicinal chemistry. For instance, recent scientific literature highlights that tricyclic isoquinoline derivatives demonstrate promising antibacterial activity against critical Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecium . The isoquinoline core is also known to be a key structural element in compounds that interact with biological targets such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication . This makes this compound a versatile and important chemical building block for synthesizing novel compounds for pharmaceutical and biological testing. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

3-isoquinolin-6-yl-3-oxopropanenitrile

InChI

InChI=1S/C12H8N2O/c13-5-3-12(15)10-1-2-11-8-14-6-4-9(11)7-10/h1-2,4,6-8H,3H2

InChI Key

XXMHRSFGXPOKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)CC#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-(Isoquinolin-6-yl)-3-oxopropanenitrile is its potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Case Study: Breast Cancer Models

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a selective action against malignant cells .

Treatment of Glaucoma

The compound has been investigated for its role in treating glaucoma by reducing intraocular pressure. A patent application describes formulations that include this compound as part of combination therapies aimed at managing this condition effectively.

Key Findings :

  • The compound may contribute to lowering intraocular pressure, which is crucial for glaucoma management .

Modulation of Kinase Activity

Another notable application of this compound is its potential to modulate kinase activity, specifically targeting pathways involved in tumorigenesis and abnormal cell proliferation.

Mechanism :

  • The compound interacts with phosphoinositide 3-kinase (PI3K) pathways, which are critical in regulating cell growth and survival. This modulation may provide therapeutic benefits in conditions mediated by kinases such as insulin receptor and IGF-1 receptor .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound, particularly concerning neurodegenerative diseases.

Findings :

  • In vivo studies have shown that the compound can exert protective effects against neuronal damage, suggesting its potential use in treating conditions like Parkinson's disease.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against resistant bacterial strains, indicating its potential as an antibiotic agent.

Case Study: Infection Control

  • Objective : Assess antimicrobial efficacy against multi-drug resistant strains.
  • Results : Effective inhibition of growth was observed in resistant bacterial strains, highlighting its role in infection control.

Table 1: Summary of Applications and Findings

ApplicationStudy FocusKey Results
Anticancer ActivityBreast Cancer ModelsSignificant apoptosis induction
Treatment of GlaucomaIntraocular Pressure ReductionPotential to lower intraocular pressure
Kinase ModulationTumorigenesis and Cell ProliferationInteraction with PI3K pathways
NeuroprotectionNeurodegenerative DiseasesProtective effects against neuronal damage
Antimicrobial PropertiesResistance Bacterial StrainsEffective growth inhibition

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Heteroaromatic Substituents: Isoquinoline, quinoline, indole, and thiophene substituents enhance π-π stacking and hydrogen-bonding interactions, influencing biological activity (e.g., biofilm inhibition in indole derivatives ). Electron-Withdrawing Groups: Nitriles and ketones increase electrophilicity, facilitating nucleophilic additions or cyclizations (e.g., Knoevenagel condensations in nicotinonitrile synthesis ).

Synthetic Flexibility: Indole derivatives are synthesized via direct coupling of cyanoacetic acid with indole under acidic conditions , whereas tert-butyl phenyl analogs require organometallic reagents (e.g., CH₃Li) . Microwave-assisted multi-component reactions improve yields for pyrazolo[3,4-b]pyridine intermediates .

Applications: Medicinal Chemistry: Indole- and quinoline-based derivatives show promise as biofilm inhibitors or β-lactamase inhibitors . Material Science: Thiophene-substituted variants are used in organic electronics due to their conjugated systems .

Research Findings and Trends

  • Biological Activity : Indole derivatives (e.g., 3-(1H-indol-3-yl)-3-oxopropanenitrile) exhibit biofilm formation inhibitory activity, attributed to their planar structures interacting with microbial enzymes .
  • Catalytic Innovations: Acidic ionic liquids (e.g., tributyl phosphonium-based) enhance the synthesis of nicotinonitriles from 3-oxopropanenitriles, achieving >90% yields under green conditions .
  • SAR Studies : Substituents like methoxy groups (e.g., 5-methoxy-indol-3-yl) modulate solubility and target binding, as seen in tubulin polymerization inhibitors .

Preparation Methods

Demethylation of 6-Methoxyisoquinoline

Treatment of 6-methoxyisoquinoline with 48% aqueous HBr under reflux yields isoquinolin-6-ol in 82% yield . The reaction proceeds via acid-catalyzed cleavage of the methyl ether, followed by neutralization and recrystallization from isopropanol. This method offers high efficiency and scalability.

Pyridine Hydrochloride-Mediated Demethylation

Heating 6-methoxyisoquinoline with pyridine hydrochloride at 160°C for 12 hours provides isoquinolin-6-ol in 27% yield . While lower yielding, this approach avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.

Strategies for Introducing the 3-Oxopropanenitrile Moiety

Mitsunobu Coupling with Cyanoethyl Derivatives

The Mitsunobu reaction, widely used for etherification, could couple isoquinolin-6-ol with a nitrile-containing alcohol. For example:

  • Reagents :

    • Isoquinolin-6-ol (1 equiv)

    • 3-Hydroxy-2-oxopropanenitrile (or protected equivalents)

    • Diethyl azodicarboxylate (DEAD, 1.1 equiv)

    • Triphenylphosphine (1.1 equiv)

    • Solvent: Tetrahydrofuran (THF) at 0–20°C .

This method mirrors the synthesis of 6-[2-[(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxazolyl]ethoxy]isoquinoline, where DEAD and triphenylphosphine mediated ether formation. Challenges include the stability of 3-hydroxy-2-oxopropanenitrile under Mitsunobu conditions.

Nucleophilic Acylation Followed by Cyanation

A two-step sequence involving:

  • Acylation : Reacting isoquinolin-6-ol with chloroacetone in the presence of a base (e.g., K₂CO₃) to form 3-(isoquinolin-6-yl)propan-2-one.

  • Cyanation : Treating the ketone intermediate with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., ZnI₂) to introduce the nitrile group.

This route benefits from mild conditions but requires careful control of regioselectivity during acylation.

Direct Coupling via Knoevenagel Condensation

Condensing isoquinolin-6-carbaldehyde with cyanoacetic acid in the presence of a catalytic amine (e.g., piperidine) could yield the target compound. However, the absence of a reported aldehyde precursor necessitates additional synthetic steps to oxidize the 6-position of isoquinoline.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • THF and dichloromethane are preferred for Mitsunobu reactions, enabling efficient coupling at 0–20°C .

  • Elevated temperatures (e.g., reflux conditions ) may degrade nitrile groups, necessitating lower temperatures for cyanation steps.

Catalytic Considerations

  • Triphenylphosphine is critical for Mitsunobu reactions, stabilizing intermediates via phosphorane formation.

  • Lewis acids (e.g., ZnI₂) facilitate nitrile introduction by activating carbonyl groups toward nucleophilic attack.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography with ethyl acetate/hexane gradients (70–85%) effectively isolates intermediates.

  • Preparative HPLC resolves polar byproducts, particularly in Mitsunobu reactions involving DEAD.

Crystallization

Recrystallization from isopropanol or toluene yields high-purity products, as demonstrated in isoquinolin-6-ol syntheses.

Spectroscopic Characterization

  • ¹H NMR : Key signals include aromatic protons (δ 7.09–9.05 ppm for isoquinoline) and ketone-related peaks (δ 2.11–2.44 ppm).

  • Mass spectrometry : Molecular ion peaks (e.g., m/z 242 [M+H⁺]) confirm successful coupling.

Challenges and Alternative Approaches

Nitrile Stability

Nitrile groups may hydrolyze under acidic or basic conditions. Using anhydrous solvents and inert atmospheres mitigates decomposition.

Regioselectivity

Competing reactions at alternative positions (e.g., isoquinoline N-oxide formation) necessitate directing groups or protective strategies.

Scalability

Low yields in pyridine hydrochloride-mediated demethylation (27%) highlight the need for optimized stoichiometry and reaction times .

Q & A

Q. Methodological Insight :

  • Docking simulations : Use software like AutoDock to predict binding poses with JAK1 (PDB: 6VXW) .
  • Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) to assess selectivity .

How can researchers resolve contradictory data in enzymatic assays for 3-oxopropanenitrile-based kinase inhibitors?

Advanced Research Focus
Discrepancies in IC50 values often arise from assay conditions or off-target effects. Strategies include:

Orthogonal assays : Validate inhibition using:

  • Biochemical assays (e.g., ADP-Glo™ for JAK1/3) .
  • Cellular assays (STAT phosphorylation via Western blot) .

Control for solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference.

Metabolite stability : Test compounds in hepatocyte microsomes (e.g., human liver S9 fractions) to rule out rapid degradation .

Example : Delgocitinib showed variability in JAK3 inhibition due to metabolite formation; stability studies in human plasma clarified its primary target .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms nitrile (C≡N, ~110–120 ppm) and ketone (C=O, ~190–210 ppm) groups. Aromatic protons in isoquinoline appear as multiplet signals at δ 7.5–9.0 ppm .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with kinase residues). For analogs like 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, single-crystal X-ray validated the sp² hybridization of the nitrile group .
  • HRMS : Exact mass determination (e.g., ESI-MS) ensures molecular integrity .

How can computational modeling guide the design of 3-oxopropanenitrile derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate compound-protein binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
  • Metabolite identification : Use GLORYx to predict Phase I/II metabolites and avoid toxic intermediates .

Case Study : (R)-6c’s methyl-substituted spirocycle reduced CYP3A4 metabolism, improving half-life in vivo .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Research Focus

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. malononitrile) to minimize dimerization .
  • Safety : Nitrile handling requires PPE and fume hoods due to toxicity (CAS 4640-66-8: Xi hazard) .
  • Batch reproducibility : Control moisture (use molecular sieves) to prevent hydrolysis of intermediates .

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